molecular formula C14H13NO3 B1315547 Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate CAS No. 104904-62-3

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Cat. No. B1315547
M. Wt: 243.26 g/mol
InChI Key: XPPFHUISTWWSKZ-UHFFFAOYSA-N
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Description

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate (MOTC) is a derivative of the carbazole family of compounds that has been found to have a wide range of applications. It is a versatile compound that has been used in a variety of fields, including scientific research, biochemistry, and pharmaceuticals. It is also a key component in many industrial processes.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One prominent application involves the synthesis of methyl isoxazolo[5,4-a]carbazole-3-carboxylates through the reaction of methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-carboxylate with hydroxylamine hydrochloride. This process yields 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles and, under acidic conditions, transitions into the desired isoxazolo[5,4-a]carbazole derivatives. This method demonstrates the compound's utility in generating complex heterocycles that could have various pharmacological implications (Martin & Prasad, 2007).

Photophysical Characterization

"Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate" derivatives have been utilized in the synthesis of fluorophores for photophysical studies. Notably, two new fluorophores derived from this compound exhibit sensitivity to solvent polarity, with significant changes in their dipole moment upon excitation. This behavior indicates their potential as molecular probes for studying solvent environments and intermolecular interactions (Ghosh et al., 2013).

Novel Methodologies in Organic Synthesis

The compound also serves as a precursor in innovative synthetic pathways. For example, a novel method for synthesizing 6,12‐dihydro‐2‐methylindolo[2,3‐b]carbazol‐6‐ones from "Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate" showcases an alternative approach to constructing indolo[2,3-b]carbazole derivatives, which are of interest in the development of new organic materials and pharmaceuticals (Martin & Prasad, 2008).

Antimicrobial and Antitumor Applications

Derivatives of "Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate" have been investigated for their antimicrobial and antitumor activities. These studies underscore the potential of carbazole derivatives as candidates for pharmaceutical development, offering new avenues for the treatment of various diseases (Tiwari et al., 2018).

properties

IUPAC Name

methyl 8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-14(17)8-5-6-11-10(7-8)9-3-2-4-12(16)13(9)15-11/h5-7,15H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPFHUISTWWSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545320
Record name Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

CAS RN

104904-62-3
Record name Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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